

5-Hexen-1-ol: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 5-Hexen-1-ol

Cat. No.: B1630360

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Introduction

5-Hexen-1-ol is a bifunctional organic molecule featuring a terminal alkene and a primary alcohol. This unique combination of reactive sites makes it a highly versatile and valuable building block in organic synthesis. Its ability to undergo a wide range of transformations, including cyclization, oxidation, and carbon-carbon bond-forming reactions, has led to its application in the synthesis of a diverse array of complex molecules, including natural products, pharmaceuticals, and fragrances. This document provides detailed application notes and experimental protocols for key transformations of **5-hexen-1-ol**, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **5-hexen-1-ol** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O	[1]
Molecular Weight	100.16 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	151-153 °C	[1]
Density	0.833 g/mL at 25 °C	[1]
Solubility	Soluble in organic solvents	

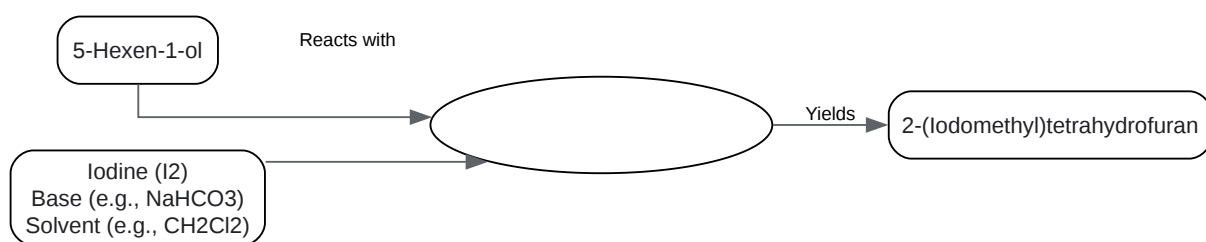
Application Notes

Synthesis of Tetrahydrofuran Derivatives via Iodoetherification

The presence of a hydroxyl group and a double bond at an appropriate distance allows **5-hexen-1-ol** to readily undergo intramolecular cyclization reactions to form substituted tetrahydrofurans, a common motif in many natural products and biologically active molecules. One of the most effective methods to achieve this transformation is through iodoetherification.

The reaction proceeds via an initial activation of the double bond by an iodine source, followed by the intramolecular nucleophilic attack of the hydroxyl group. This process is highly regioselective, favoring the 5-exo-tet cyclization to yield a five-membered ring.

Experimental Workflow for Iodoetherification



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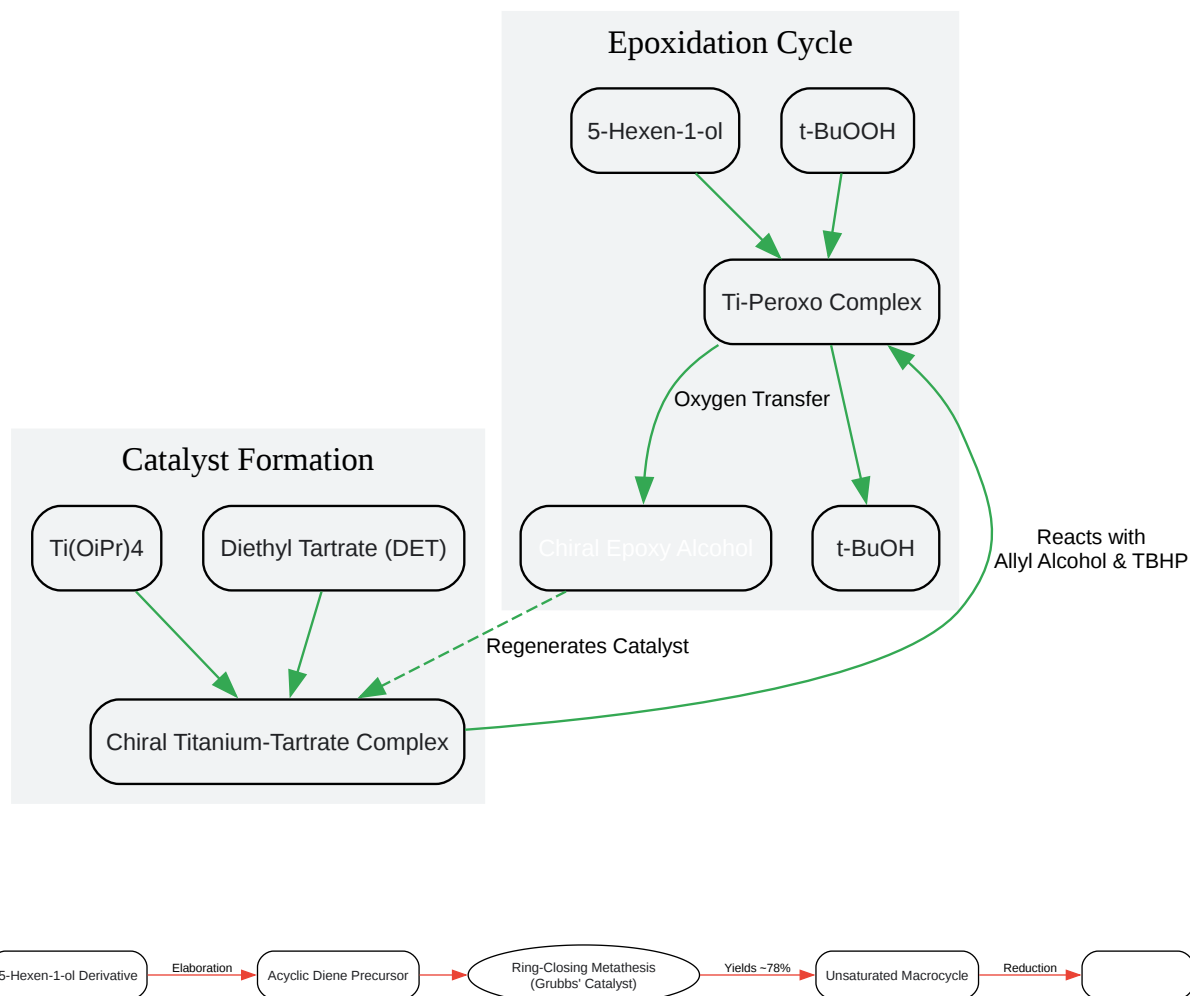
Caption: General workflow for the iodoetherification of **5-hexen-1-ol**.

Asymmetric Synthesis of Chiral Epoxides via Sharpless Epoxidation

The terminal double bond of **5-hexen-1-ol** can be stereoselectively epoxidized using the Sharpless asymmetric epoxidation protocol. This reaction is of great importance as the resulting chiral epoxides are versatile intermediates for the synthesis of enantiomerically pure pharmaceuticals and natural products. The Sharpless epoxidation of allylic alcohols provides predictable stereochemistry based on the choice of the chiral diethyl tartrate (DET) ligand.

Substrate	Catalyst System	Product	Enantiomeric Excess (ee)	Yield	Reference
(E)-2-Hexen-1-ol	Ti(OiPr) ₄ , (+)-DET, t-BuOOH	(2S,3S)-3-Propyloxirane methanol	>95%	70-80%	
(E)-2-Hexen-1-ol	Ti(OiPr) ₄ , (-)-DET, t-BuOOH	(2R,3R)-3-Propyloxirane methanol	>95%	70-80%	

Sharpless Asymmetric Epoxidation Mechanism



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References

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

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